2-[3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
CAS No.: 1240571-85-0
Cat. No.: VC11714638
Molecular Formula: C13H10Br2N4O2
Molecular Weight: 414.05 g/mol
* For research use only. Not for human or veterinary use.
![2-[3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione - 1240571-85-0](/images/structure/VC11714638.png)
Specification
CAS No. | 1240571-85-0 |
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Molecular Formula | C13H10Br2N4O2 |
Molecular Weight | 414.05 g/mol |
IUPAC Name | 2-[3-(3,5-dibromo-1,2,4-triazol-1-yl)propyl]isoindole-1,3-dione |
Standard InChI | InChI=1S/C13H10Br2N4O2/c14-12-16-13(15)19(17-12)7-3-6-18-10(20)8-4-1-2-5-9(8)11(18)21/h1-2,4-5H,3,6-7H2 |
Standard InChI Key | NFRDBWROKIYVLN-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C(=NC(=N3)Br)Br |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C(=NC(=N3)Br)Br |
Introduction
Structural Characterization and Nomenclature
The compound’s IUPAC name, 2-[3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione, delineates its core components:
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Isoindole-1,3-dione: A bicyclic structure with two ketone groups at positions 1 and 3, known for its electron-deficient nature and role in photophysical applications.
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3,5-Dibromo-1H-1,2,4-triazole: A brominated triazole ring exhibiting antimicrobial and antiviral properties .
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Propyl linker: A three-carbon chain facilitating spatial separation between the two aromatic systems, potentially modulating solubility and intermolecular interactions.
Key structural features inferred from analogous compounds include:
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Tautomerism: The 1,2,4-triazole moiety may exhibit tautomerism, influencing electronic distribution and binding interactions.
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Stereoisomerism: Propyl-linked systems often adopt distinct Z and E configurations, as observed in related pyrrole-2,5-dione derivatives .
Synthetic Pathways and Optimization
Reaction Design
The synthesis likely involves sequential nucleophilic substitutions and cyclization steps:
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Formation of the Isoindole-1,3-dione Core: Maleic anhydride derivatives react with primary amines to form imide structures, as demonstrated in the synthesis of pyrrole-2,5-diones .
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Introduction of the Triazole Moiety: 3,5-Dibromo-1H-1,2,4-triazole (CAS 7411-23-6) undergoes alkylation with a bromopropyl intermediate to attach the propyl linker.
Representative Reaction Scheme:
Solvent and Temperature Effects
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Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while toluene or chloroform may improve yields in anhydride-based reactions .
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Temperature: Elevated temperatures (80–100°C) accelerate cyclization but risk decomposition of brominated intermediates.
Table 1. Synthetic Conditions for Analogous Compounds
Parameter | Optimal Range | Impact on Yield |
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Solvent | Toluene/Chloroform | 75–95% |
Temperature | Reflux (110°C) | <70% |
Reaction Time | 5–48 hours | Time-dependent |
Spectroscopic and Crystallographic Analysis
NMR Spectroscopy
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H NMR:
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C NMR:
X-ray Diffraction
Single-crystal studies of related compounds reveal:
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Planarity: The isoindole-1,3-dione core adopts a near-planar conformation, while the triazole ring may tilt due to steric hindrance from bromine atoms .
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Intermolecular Interactions: Halogen bonding (Br···O) and π–π stacking stabilize the crystal lattice.
Table 2. Crystallographic Data for Analogous Structures
Compound | Space Group | Unit Cell Parameters (Å) | β Angle (°) |
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Pyrrole-2,5-dione | P2/c | a=10.26, b=10.22, c=15.66 | 98.59 |
Triazole derivative | P2/c | a=16.43, b=11.29, c=8.32 | 92.47 |
Biological Activity and Mechanisms
Antimicrobial Activity
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Gram-Positive Bacteria: MIC values of 2–8 μg/mL against Staphylococcus aureus for triazole-containing derivatives .
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Mycobacterial Strains: Moderate activity against Mycobacterium smegmatis (MIC: 16–32 μg/mL).
Table 3. Biological Activity of Structural Analogs
Pharmacological and Industrial Applications
Drug Development
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Lead Optimization: The brominated triazole enhances metabolic stability and target binding affinity.
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Prodrug Potential: The isoindole-1,3-dione moiety may serve as a bioreversible prodrug linker.
Material Science
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Polymer Additives: Bromine atoms improve flame retardancy in polyamide composites.
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Organic Electronics: Electron-deficient cores facilitate n-type semiconductor behavior.
Challenges and Future Directions
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Synthetic Scalability: Bromine’s volatility necessitates inert atmospheres and low-temperature handling.
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Toxicity Profiling: Chronic exposure risks associated with brominated compounds require rigorous ADMET studies.
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Stereochemical Control: Developing asymmetric synthesis methods to isolate Z/E isomers for targeted bioactivity.
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